(3-Fluoro-4-methylphenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-4-methylphenyl)hydrazine is an organic compound with the molecular formula C7H9FN2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a fluorine atom at the third position and a methyl group at the fourth position.
Mechanism of Action
Target of Action
The primary targets of (3-fluoro-4-methylphenyl)hydrazine are carbonyl compounds . This compound reacts with carbonyl compounds to form hydrazones .
Mode of Action
This compound interacts with its targets through a mechanism similar to that of imine formation . The weakly acidic N-H bond in this compound is deprotonated to form the hydrazone anion .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of hydrazones . The formation of these hydrazones can affect downstream processes, such as the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It is known that the compound is a solid at room temperature , and it is typically stored in a refrigerator . These properties may impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action involve the formation of hydrazones . These hydrazones can participate in further reactions, such as the Suzuki–Miyaura coupling reaction , leading to the formation of carbon–carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is typically stored in a refrigerator, suggesting that it may be sensitive to temperature . Additionally, the compound is a solid at room temperature , which may influence how it is handled and administered.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules, potentially influencing their function and activity .
Cellular Effects
Molecular Mechanism
The molecular mechanism of action of 3-Fluoro-4-methylphenylhydrazine is not well-defined . It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is believed that this compound may have long-term effects on cellular function, potentially influencing the stability and degradation of the compound over time .
Dosage Effects in Animal Models
It is believed that this compound may have threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
It is believed that this compound may interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It is believed that this compound may interact with various transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is believed that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methylphenyl)hydrazine typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
3-Fluoro-4-methylbenzaldehyde+Hydrazine hydrate→this compound
Industrial Production Methods
For industrial production, the process may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-methylphenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazines depending on the reagents used
Scientific Research Applications
(3-Fluoro-4-methylphenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methylphenylisothiocyanate
- 3-Fluoro-4-methylbenzaldehyde
- 3-Fluoro-4-methylbenzoic acid
Comparison
Compared to these similar compounds, (3-Fluoro-4-methylphenyl)hydrazine is unique due to its hydrazine functional group, which imparts distinct reactivity and applications. For example, while 3-Fluoro-4-methylbenzaldehyde is primarily used as an intermediate in organic synthesis, this compound’s hydrazine group allows it to participate in a wider range of chemical reactions, including the formation of azo compounds and substituted hydrazines .
Properties
IUPAC Name |
(3-fluoro-4-methylphenyl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-5-2-3-6(10-9)4-7(5)8/h2-4,10H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRQXRHFMKMXGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379139 |
Source
|
Record name | 3-Fluoro-4-methylphenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
687971-90-0 |
Source
|
Record name | 3-Fluoro-4-methylphenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.